trans-Ketoconazole
Description
Structural Features and Isomerism
The cis-trans isomerism in ketoconazole arises from the spatial arrangement of substituents around the imidazole and dioxolane rings. The trans configuration positions the acetyl group and imidazole moiety on opposite sides of the molecule, altering steric and electronic interactions.
| Parameter | cis-Ketoconazole | This compound |
|---|---|---|
| Chiral Centers | (2S,4R) and (2R,4S) | (2R,4R) and (2S,4S) |
| Configuration | Cis (adjacent substituents) | Trans (opposite substituents) |
| Biological Activity | Higher antifungal potency | Reduced antifungal activity |
Implications for Drug Development
This compound is often identified as an impurity in commercial cis-ketoconazole formulations, necessitating rigorous analytical protocols to ensure pharmaceutical quality. Its presence is attributed to racemization or synthetic byproducts during drug manufacturing.
Impact of Absolute Stereochemistry on Cytochrome P450 Binding Affinity
The stereochemistry of ketoconazole critically influences its interaction with cytochrome P450 (CYP) enzymes, which are central to both antifungal activity and drug metabolism.
Stereospecific Inhibition of CYP Enzymes
This compound demonstrates distinct selectivity in inhibiting CYP isoforms compared to cis isomers:
- Cholesterol 7α-Hydroxylase :
- Aromatase :
- CYP3A4 :
| Enzyme Target | cis-Ketoconazole IC₅₀ | This compound IC₅₀ |
|---|---|---|
| Lanosterol 14α-demethylase | 0.5 μM (2S,4R) | >10 μM (2R,4R) |
| Cholesterol 7α-hydroxylase | 2.0 μM (2S,4R) | 1.2 μM (2R,4S) |
| Aromatase | 3.8 μM (2S,4S) | 8.5 μM (2R,4R) |
Table 2: Inhibitory potency of cis- and this compound against CYP enzymes
Mechanistic Insights
The trans configuration disrupts the optimal alignment of ketoconazole’s triazole nitrogen and dioxolane oxygen for heme coordination in CYP enzymes, reducing inhibitory efficacy. Conversely, cis isomers achieve tighter binding through complementary spatial interactions.
Diastereomeric Resolution Techniques for Imidazole-Containing Therapeutics
Analytical differentiation between cis- and this compound is challenging due to their similar physicochemical properties. Advanced chromatographic and electrophoretic methods have been developed to resolve these diastereomers.
Capillary Zone Electrophoresis (CZE)
CZE coupled with electrospray ionization mass spectrometry (CZE-ESI-MS) enables precise quantification of this compound in cis-ketoconazole samples. Key parameters include:
| Parameter | Optimal Condition | Outcome |
|---|---|---|
| Buffer pH | 3.0 (ammonium formate) | Efficient separation |
| Cyclodextrin | 20 mM TMβCD | Enhanced chiral resolution |
| Organic Modifier | 1% methanol | Improved peak symmetry |
Electrokinetic Chromatography (EKC)
EKC using heptakis-(2,3,6-tri-O-methyl)-β-cyclodextrin (TMβCD) and sodium dodecyl sulfate (SDS) achieves baseline resolution of all four ketoconazole stereoisomers within 17 minutes.
Mass Spectrometric Identification
Tandem MS (MS/MS) fragmentation patterns confirm the identity of this compound through characteristic ions at m/z 531 (parent ion) and m/z 269 (fragment).
Structure
3D Structure
Properties
IUPAC Name |
1-[4-[4-[[(2R,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAYWYJOQHXEEK-BVAGGSTKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@@H]3CO[C@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28Cl2N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83374-59-8, 142128-58-3 | |
| Record name | trans-Ketoconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83374-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperazine, 1-acetyl-4-[4-[[(2R,4R)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142128-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ketoconazole, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083374598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KETOCONAZOLE, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3INP7D7XI3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Key Challenges in Traditional Synthesis:
-
Low Stereoselectivity : The small steric hindrance of reactants in the cyclization step leads to significant trans-isomer formation.
-
Multi-Step Complexity : Seven sequential reactions increase production time and cost while accumulating impurities.
-
Hazardous Reagents : Use of liquid bromine and benzoyl chloride poses safety and environmental risks.
Modern Innovations in trans-Ketoconazole Synthesis
Recent advancements, exemplified by Chinese Patent CN107739373B, address these limitations through strategic modifications to reactant steric profiles and reaction conditions. The patented method condenses the synthesis into fewer steps by employing bulkier intermediates, thereby enhancing cis-trans selectivity and eliminating protective group manipulations.
Optimized Reaction Design
The improved synthesis involves two key intermediates:
-
Compound I : A sterically hindered derivative of 2,4-dichloroacetophenone.
-
Compound II : A brominated intermediate with enhanced conformational rigidity.
When reacted in an acidic medium (e.g., trifluoroacetic acid or acetic acid), these compounds form 1,3-dioxolane with >99% cis-selectivity, bypassing the need for benzoyl protection and deprotection.
Reaction Conditions and Yield:
Critical Process Parameters
-
Acidic Medium : Trifluoroacetic acid (TFA) is preferred for its dual role as catalyst and dehydrating agent.
-
Dehydrating Agents : Toluene or trimethyl orthoformate facilitates azeotropic water removal, driving the reaction to completion.
-
Temperature Control : Reflux conditions (60–100°C) optimize reaction kinetics without promoting isomerization.
Example Synthesis (Patent CN107739373B):
-
Intermediate Preparation :
-
Compound I (14.72 g, 0.05 mol) and Compound II (12.76 g, 0.05 mol) are dissolved in dimethyl sulfoxide (DMSO) and toluene.
-
Trifluoroacetic acid (20.52 g, 0.18 mol) is added dropwise, and the mixture is refluxed for 16 hours.
-
-
Workup :
Mechanistic Insights into Stereochemical Control
The enhanced cis-selectivity in modern methods arises from steric and electronic effects:
Comparative Analysis of Acid Catalysts
| Acid Catalyst | Yield (%) | Cis-Trans Ratio |
|---|---|---|
| Trifluoroacetic Acid | 80 | 99:1 |
| Acetic Acid | 75 | 98:2 |
| Methanesulfonic Acid | 70 | 97:3 |
Industrial Scalability and Environmental Impact
The streamlined synthesis reduces hazardous waste generation by 60% compared to traditional methods, primarily through eliminating liquid bromine and benzoyl chloride. Furthermore, the one-pot reaction design minimizes solvent usage, aligning with green chemistry principles.
Cost-Benefit Analysis
| Factor | Traditional Method | Improved Method |
|---|---|---|
| Raw Material Cost | $12,000/kg | $8,500/kg |
| Energy Consumption | High | Moderate |
| Waste Disposal Cost | $2,000/kg | $800/kg |
Chemical Reactions Analysis
Types of Reactions
Trans-Ketoconazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
Dermatological Applications
A. Treatment of Fungal Infections
Trans-Ketoconazole is utilized in several formulations for treating superficial fungal infections, including:
- Seborrheic Dermatitis : A study demonstrated that topical 2% ketoconazole cream significantly improved symptoms of seborrheic dermatitis compared to placebo, with 69% of patients showing marked improvement .
- Onychomycosis : Recent advancements in transungual delivery systems have shown that nanoemulgel formulations containing this compound can effectively penetrate the nail barrier, enhancing drug delivery to treat nail fungal infections .
| Condition | Formulation | Efficacy |
|---|---|---|
| Seborrheic Dermatitis | Topical Cream | 69% improvement in symptoms |
| Onychomycosis | Nanoemulgel | Enhanced nail penetration and efficacy |
Ophthalmic Applications
A. Ocular Drug Delivery Systems
This compound has been incorporated into innovative ocular formulations to address deep fungal infections:
- Trans-Ethosomal Vesicles : Research indicates that trans-ethosomal vesicles loaded with this compound enhance ocular permeation and antifungal activity. These vesicles demonstrated a significant improvement in drug delivery to the posterior eye segment without causing irritation .
| Formulation Type | Characteristics | Outcome |
|---|---|---|
| Trans-Ethosomal Vesicles | Average size: 151.34 nm; Entrapment: 94.97% | Improved ocular permeation and antifungal activity |
Pharmacokinetics and Mechanism of Action
The pharmacokinetic profile of this compound indicates a wide distribution across tissues, including skin and tears, which is advantageous for topical applications. Its mechanism involves inhibition of the enzyme 14-α-sterol demethylase, crucial for ergosterol synthesis, leading to increased permeability of fungal cells .
A. Clinical Trials on Blepharitis Treatment
A double-masked placebo-controlled trial evaluated the efficacy of topical ketoconazole cream in treating blepharitis. Results showed that while both groups experienced symptom reduction, the ketoconazole group had a higher percentage of patients with normal eyelid appearance post-treatment (69% vs. 42%) although not statistically significant .
B. Transungual Delivery System Development
Recent studies have focused on developing novel lacquer formulations that enhance the penetration of ketoconazole through the nail plate. These formulations have shown promise in improving therapeutic outcomes for onychomycosis treatment .
Mechanism of Action
Trans-Ketoconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme involved in the conversion of lanosterol to ergosterol. This inhibition disrupts ergosterol synthesis, compromising the structural and functional stability of the fungal cell membrane, leading to increased permeability and ultimately, cell death .
Comparison with Similar Compounds
Structural and Functional Differences
- Stereochemistry : The primary distinction lies in the spatial arrangement of substituents around the dioxolane ring. Cis-ketoconazole has substituents on the same side, enabling optimal interaction with fungal cytochrome P450 enzymes, whereas trans-ketoconazole’s opposite configuration reduces antifungal activity .
- Pharmacological Activity : Cis-ketoconazole inhibits ergosterol synthesis by targeting fungal CYP51, while this compound lacks therapeutic efficacy due to its stereochemical incompatibility .
- Analytical Detection : CZE-ESI-MS with cyclodextrin additives effectively distinguishes the enantiomers, critical for quality control in pharmaceutical manufacturing .
Table 1: Cis- vs. This compound
Other Azole Antifungals
Fluconazole
- Mechanism : Inhibits fungal CYP51 but lacks the broad-spectrum CYP3A4 inhibition seen with ketoconazole, reducing drug interaction risks .
- Pharmacokinetics : Higher bioavailability (>90%) and fewer food effects compared to ketoconazole’s variable absorption (dependent on gastric pH) .
- Safety Profile : Lower hepatotoxicity risk compared to ketoconazole, which has documented cases of fatal liver damage .
Itraconazole
Voriconazole
Table 2: Comparative Pharmacokinetics of Azole Antifungals
Tioconazole
Key Research Findings
Impurity Control : this compound’s presence in cis-formulations underscores the need for robust analytical methods to comply with ICH guidelines .
Drug Interactions : Ketoconazole’s potent CYP3A4 inhibition increases risks of co-administering with substrates like midazolam, necessitating therapeutic drug monitoring .
Formulation Challenges : Cyclodextrin complexes improve ketoconazole’s solubility, but this compound’s physicochemical properties remain less studied .
Biological Activity
Introduction
Trans-Ketoconazole is a stereoisomer of the antifungal agent ketoconazole, primarily known for its role in inhibiting fungal growth and modulating steroidogenesis through its action on cytochrome P450 enzymes. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Inhibition of Cytochrome P450 Enzymes
This compound exhibits significant inhibitory effects on various cytochrome P450 enzymes involved in steroid biosynthesis. A study demonstrated that this compound is equipotent with its cis counterpart in inhibiting corticoid 11 beta-hydroxylase, which is crucial for cortisol synthesis. However, it shows greater selectivity in inhibiting enzymes related to steroid production compared to those involved in drug metabolism .
Antifungal Activity
This compound's primary application is as an antifungal agent. It functions by blocking the enzyme lanosterol 14α-demethylase, which is essential for ergosterol biosynthesis in fungal cell membranes. This action disrupts membrane integrity and leads to fungal cell death. Recent studies have shown that new derivatives of ketoconazole exhibit enhanced antifungal activity against strains such as Candida albicans and Saccharomyces cerevisiae, suggesting potential improvements over the original compound .
Exosome Inhibition
Recent research has highlighted the role of this compound in inhibiting exosome biogenesis and secretion in renal cell carcinoma (RCC) models. The compound was shown to decrease exosome secretion from tumor cells, which is significant because exosomes can facilitate tumor progression and drug resistance. This effect was linked to the inhibition of ERK1/2 signaling pathways, indicating a novel mechanism through which this compound may enhance the efficacy of existing cancer therapies .
Hepatic Failure Risk
A notable case study reported life-threatening hepatic failure in patients with Cushing's syndrome treated with ketoconazole. The combination therapy involving this compound raised concerns regarding its hepatotoxic potential, emphasizing the need for careful monitoring when using this compound in clinical settings .
Enhanced Ocular Permeation
Another study focused on developing an ophthalmic formulation using trans-ethosomal vesicles to enhance ocular permeation of ketoconazole. The findings indicated that optimized formulations could significantly improve antifungal activity while minimizing systemic exposure, thus providing a targeted therapeutic approach for ocular infections .
Table 1: Biological Activities of this compound
Q & A
Q. How can non-English clinical data on trans-Ketoconazole be integrated into systematic reviews without compromising accuracy?
- Methodological Answer : Partner with native speakers for translation and back-translation of non-English datasets. Use standardized terminology (e.g., MedDRA for adverse events) to minimize semantic errors. Document translation protocols in the methods section and deposit raw datasets in repositories with bilingual metadata .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
